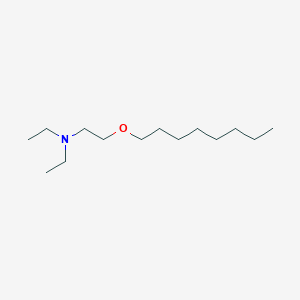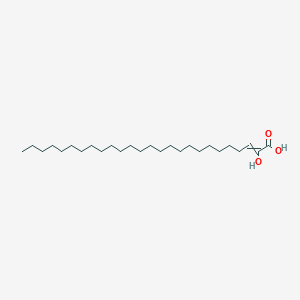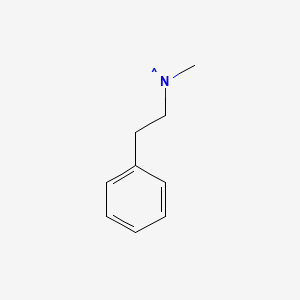
Amidogen, methyl(2-phenylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of amidogen, methyl(2-phenylethyl)- can be achieved through several methods. One common approach involves the reductive amination of 2-phenylethylamine with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the amine and aldehyde reacting to form an imine intermediate, which is subsequently reduced to the desired amine.
Another method involves the alkylation of 2-phenylethylamine with methyl iodide in the presence of a base such as potassium carbonate. This reaction proceeds via nucleophilic substitution, where the amine attacks the methyl iodide, resulting in the formation of the N-methylated product.
Industrial Production Methods
Industrial production of amidogen, methyl(2-phenylethyl)- often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and other advanced technologies may be used to optimize reaction conditions and improve yield.
Analyse Chemischer Reaktionen
Types of Reactions
Amidogen, methyl(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound to secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Amidogen, methyl(2-phenylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in neurotransmitter systems due to its structural similarity to phenethylamine.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of amidogen, methyl(2-phenylethyl)- involves its interaction with various molecular targets. In biological systems, it may act as a ligand for certain receptors, influencing neurotransmitter release and uptake. The compound’s effects are mediated through pathways involving dopamine, serotonin, and other neurotransmitters, which play critical roles in mood regulation, cognition, and behavior.
Vergleich Mit ähnlichen Verbindungen
Amidogen, methyl(2-phenylethyl)- can be compared to other similar compounds such as:
Phenethylamine: The parent compound, which lacks the N-methyl group.
N-methylphenethylamine: Similar structure but without the 2-phenylethyl group.
Amphetamine: A well-known stimulant with a similar phenethylamine backbone but different functional groups.
The uniqueness of amidogen, methyl(2-phenylethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Conclusion
Amidogen, methyl(2-phenylethyl)- is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to participate in a wide range of chemical reactions and interact with biological systems in meaningful ways. Continued study of this compound may lead to new discoveries and applications in chemistry, biology, medicine, and beyond.
Eigenschaften
Molekularformel |
C9H12N |
|---|---|
Molekulargewicht |
134.20 g/mol |
InChI |
InChI=1S/C9H12N/c1-10-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI-Schlüssel |
AROBVEOPQUQLAG-UHFFFAOYSA-N |
Kanonische SMILES |
C[N]CCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


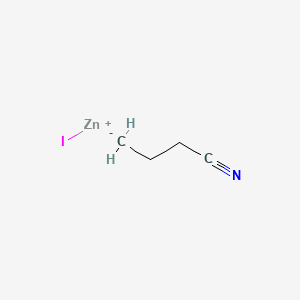
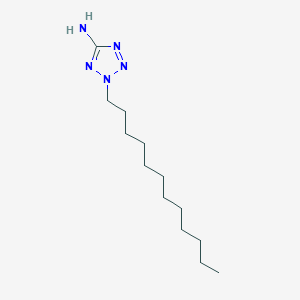
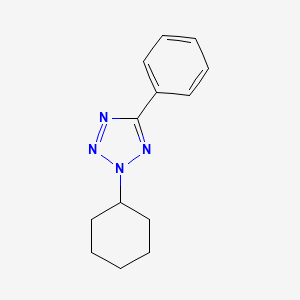
![Guanidine, N'-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N''-nitro-](/img/structure/B14282032.png)
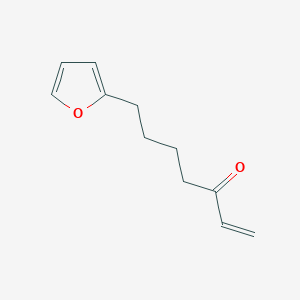
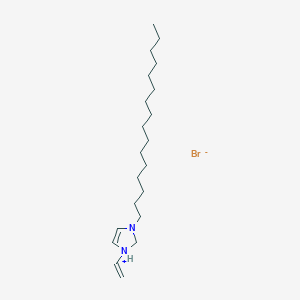
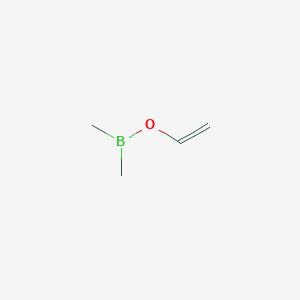

![Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14282050.png)
![D-Valine, N-[(dodecyloxy)carbonyl]-](/img/structure/B14282062.png)
